molecular formula C13H24N4 B2962424 N-{[4-(aminomethyl)-1-methyl-1H-pyrazol-5-yl]methyl}-N-methylcyclohexanamine CAS No. 1883717-64-3

N-{[4-(aminomethyl)-1-methyl-1H-pyrazol-5-yl]methyl}-N-methylcyclohexanamine

Cat. No.: B2962424
CAS No.: 1883717-64-3
M. Wt: 236.363
InChI Key: DTMBTWVKGBMXEQ-UHFFFAOYSA-N
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Description

N-{[4-(aminomethyl)-1-methyl-1H-pyrazol-5-yl]methyl}-N-methylcyclohexanamine is a complex organic compound with a molecular weight of 236.36 g/mol . This compound features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. The presence of both an aminomethyl group and a cyclohexylamine moiety makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(aminomethyl)-1-methyl-1H-pyrazol-5-yl]methyl}-N-methylcyclohexanamine typically involves multiple stepsThe reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can significantly enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(aminomethyl)-1-methyl-1H-pyrazol-5-yl]methyl}-N-methylcyclohexanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

N-{[4-(aminomethyl)-1-methyl-1H-pyrazol-5-yl]methyl}-N-methylcyclohexanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{[4-(aminomethyl)-1-methyl-1H-pyrazol-5-yl]methyl}-N-methylcyclohexanamine involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(aminomethyl)-1-methyl-1H-pyrazol-5-yl]methyl}-N-methylcyclohexanamine is unique due to the presence of both a pyrazole ring and an aminomethyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

N-[[4-(aminomethyl)-2-methylpyrazol-3-yl]methyl]-N-methylcyclohexanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4/c1-16(12-6-4-3-5-7-12)10-13-11(8-14)9-15-17(13)2/h9,12H,3-8,10,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMBTWVKGBMXEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)CN)CN(C)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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